molecular formula C18H16N6O2 B12185069 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B12185069
M. Wt: 348.4 g/mol
InChI Key: KXIBTVKTBJXDRK-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features a tetrazole ring and an isoindoline moiety

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C18H16N6O2/c1-24-22-17(21-23-24)11-5-4-6-12(9-11)19-16(25)10-15-13-7-2-3-8-14(13)18(26)20-15/h2-9,15H,10H2,1H3,(H,19,25)(H,20,26)

InChI Key

KXIBTVKTBJXDRK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The isoindoline moiety can be synthesized via cyclization reactions of ortho-substituted benzylamines. The final step involves coupling these two moieties through amide bond formation using reagents such as carbodiimides or acyl chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the isoindoline moiety can yield isoindolines .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that tetrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide have been shown to reduce inflammation in animal models. In studies utilizing the carrageenan-induced paw edema method, certain tetrazole derivatives demonstrated anti-inflammatory potency comparable to established drugs like phenylbutazone .

Table 1: Comparison of Anti-inflammatory Potency

CompoundED50 (μmol)Comparison DrugED50 (μmol)
Compound A (tetrazole derivative)8.50 - 9.84Indomethacin9.28
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo...)TBDTBDTBD

Analgesic Properties

Analgesic activity has also been observed in tetrazole derivatives. For example, compounds were screened using the hot plate and acetic acid-induced writhing methods, revealing that some derivatives provided significant pain relief comparable to ibuprofen . The analgesic effects are attributed to the modulation of central nervous system pathways.

Table 2: Analgesic Activity of Selected Compounds

Compound% MPE (Maximum Possible Effect)Standard Drug% MPE
Compound B (tetrazole derivative)60%Ibuprofen66%
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo...)TBDTBD

Antiparasitic Activity

The compound's potential in treating parasitic infections is also noteworthy. Tetrazole-containing compounds have shown efficacy against various parasites like Entamoeba histolytica and Leishmania species. In vitro studies indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting parasite growth, suggesting their potential as therapeutic agents in treating parasitic diseases .

Table 3: Antiparasitic Efficacy

CompoundIC50 (μM) against E. histolyticaCytotoxicity IC50 (μM)
Compound C (tetrazole derivative)1.05>100
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo...)TBDTBD

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The isoindoline moiety can interact with various proteins and nucleic acids, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the combination of the tetrazole ring and isoindoline moiety, which provides a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, identified by its CAS number 1401576-49-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.4 g/mol
CAS Number 1401576-49-5
Structure Structure

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Tetrazole derivatives have been shown to inhibit amine oxidases, particularly amine oxidase copper-containing 3 (AOC3), which plays a crucial role in inflammatory processes. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases .
  • Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant effects, which may contribute to their protective roles against oxidative stress-related diseases .
  • Multitarget Activity : The compound may exhibit multitarget biological activity, affecting multiple pathways simultaneously. For example, related tetrazole compounds have shown potential as analgesics and inhibitors of phospholipase D, suggesting a broad spectrum of pharmacological effects .

In Vitro Studies

A study focused on the synthesis and biological evaluation of related tetrazole compounds found that derivatives with similar structural motifs exhibited significant inhibitory effects on AOC3. The most effective inhibitors were identified through structure-activity relationship (SAR) studies, leading to further exploration of their therapeutic potential in inflammation-related conditions .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Clinical Trials : Further investigation through clinical trials is necessary to validate the therapeutic efficacy and safety of this compound in humans.
  • Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts with specific biological targets and pathways.
  • Synthesis of Derivatives : The development of new derivatives with modified structures may enhance biological activity and selectivity for desired targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide and its analogs?

  • Methodology : Use a two-step approach involving condensation and cyclization reactions. For example:

  • Step 1 : React 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid in acetic acid under reflux (3–5 h) to form intermediates .
  • Step 2 : Catalyze the coupling of intermediates with acetamide derivatives using pyridine and zeolite (Y-H) at 150°C for 5 h, followed by recrystallization from ethanol .
    • Key Considerations : Optimize catalyst loading (e.g., 0.01 M pyridine) and monitor reaction progress via TLC .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., tetrazole and isoindolone moieties) using ¹H and ¹³C NMR. For analogs, compare shifts with published data (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₇N₇O₂ expected at m/z 399.13) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antiproliferative Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase assays) .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be systematically analyzed?

  • Approach :

  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrazole ring) with activity trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., EGFR or PARP) .
  • Meta-Analysis : Compare results across studies using standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Process Engineering :

  • Catalyst Screening : Test zeolite (Y-H), triethylamine, or molecular sieves to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for recrystallization .
    • Data-Driven Workflow : Adopt ICReDD’s hybrid computational-experimental framework to predict optimal conditions (e.g., temperature, stoichiometry) via quantum chemical calculations .

Q. How can degradation pathways and metabolite profiles be characterized?

  • Stability Studies :

  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions (0.1 M HCl/NaOH) .
  • LC-MS/MS Analysis : Identify degradation products using a C18 column (gradient: 5–95% acetonitrile in 20 min) and monitor m/z shifts .

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